

An In-depth Technical Guide to the mGluR5 Binding Affinity of AZD9272

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Compound of Interest

Compound Name: AZD 9272

Cat. No.: B1666246

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This technical guide offers a comprehensive analysis of the binding characteristics of AZD9272, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). AZD9272 has been investigated as a potential therapeutic agent and as a radioligand for positron emission tomography (PET) imaging.[1][2] A critical aspect of its pharmacological profile is its notable off-target binding to monoamine oxidase-B (MAO-B), which will also be addressed in this document.[3][4]

Core Concepts: mGluR5 and Negative Allosteric Modulation

Metabotropic glutamate receptor 5 is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, and neuronal development.[5] Unlike orthosteric ligands that compete with the endogenous neurotransmitter glutamate at its binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[5] As a negative allosteric modulator, AZD9272 reduces the affinity and/or efficacy of glutamate, thereby dampening the receptor's signaling cascade.[2]

Quantitative Binding Affinity Data

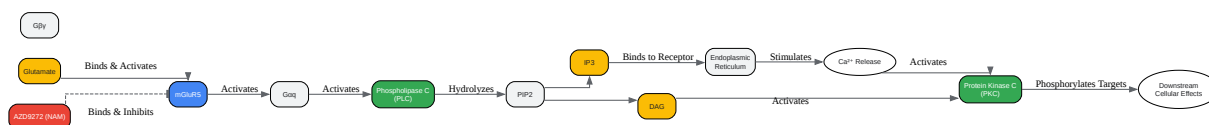
The binding affinity of AZD9272 has been determined for both its primary target, mGluR5, and its significant off-target, MAO-B. The data presented below is crucial for understanding the

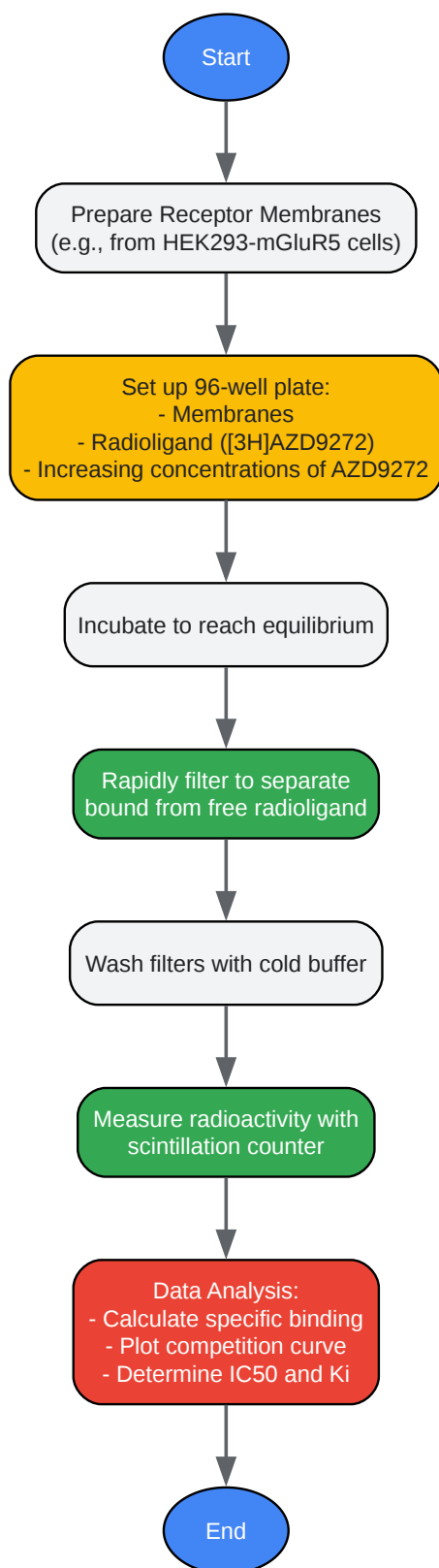
compound's potency and selectivity.

Compound	Target	Assay Type	Radioligand	Preparation	Affinity Value	Reference
AZD9272	mGluR5	Not Specified	Not Specified	Not Specified	Kd: 2.8 nM	
AZD9272	MAO-B	In vitro autoradiography	[3H]AZD9272	Human brain tissue	High Affinity (exact value not specified)	[3][4]

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a canonical Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). As a NAM, AZD9272 attenuates this signaling cascade.





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